

An In-depth Technical Guide to m-PEG2-Amine for Bioconjugation

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Compound of Interest

Compound Name: *m*-PEG2-Amino

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methoxy-polyethylene glycol-amine (m-PEG2-Amine), a versatile bifunctional linker, for professionals in the field of bioconjugation. It covers the fundamental properties, key reactions, and applications of m-PEG2-Amine, with a focus on practical experimental protocols and quantitative data.

Introduction to m-PEG2-Amine in Bioconjugation

m-PEG2-Amine, also known as 2-(2-methoxyethoxy)ethanamine, is a short, hydrophilic linker molecule widely employed in bioconjugation.^{[1][2][3][4]} Its structure consists of a methoxy-terminated diethylene glycol chain and a terminal primary amine group. This configuration imparts desirable properties to bioconjugates, including increased hydrophilicity and the potential for improved pharmacokinetics.^{[5][6]} The primary amine serves as a reactive handle for covalent attachment to various biomolecules and surfaces.^{[2][4]}

The process of covalently attaching polyethylene glycol (PEG) chains to molecules, known as PEGylation, is a well-established strategy to enhance the therapeutic properties of proteins, peptides, and nanoparticles.^{[5][6]} PEGylation can shield biomolecules from enzymatic degradation, reduce immunogenicity, and prolong circulation half-life by helping to evade uptake by the reticuloendothelial system (RES).^{[5][7]}

Physicochemical and Reactive Properties of m-PEG2-Amine

Understanding the properties of m-PEG2-Amine is crucial for its effective use in bioconjugation.

Property	Value	Reference(s)
Chemical Formula	C ₅ H ₁₃ NO ₂	[2][8]
Molecular Weight	119.16 g/mol	[2][3][8]
CAS Number	31576-51-9	[2][3][8]
Appearance	Colorless to light yellow oil/liquid	[3]
Solubility	Soluble in water and common organic solvents (DMSO, DMF, DCM, THF)	[6]
Reactive Group	Primary Amine (-NH ₂)	[2][4]
Reactivity	Reacts with carboxylic acids, activated esters (e.g., NHS esters), aldehydes, and ketones.	[2][4]

Key Bioconjugation Reactions of m-PEG2-Amine

The primary amine of m-PEG2-Amine is a versatile nucleophile that can participate in several common bioconjugation reactions.

Amide Bond Formation with Carboxylic Acids (EDC/NHS Chemistry)

A widely used method for conjugating amines to carboxylic acids involves the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS). [6][9][10] This two-step, one-pot reaction first activates the carboxyl group with EDC to form an unstable

O-acylisourea intermediate. The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester, which then efficiently reacts with the primary amine of m-PEG2-Amine to form a stable amide bond.[\[6\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- Carboxylated protein (e.g., a protein with accessible aspartic or glutamic acid residues)
- m-PEG2-Amine
- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 50 mM Glycine
- Desalting column

Procedure:

- Protein Preparation: Dissolve the carboxylated protein in Activation Buffer to a concentration of 1-10 mg/mL.
- Activation of Carboxyl Groups:
 - Equilibrate EDC and NHS to room temperature before opening.
 - Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or Activation Buffer.
 - Add a 2- to 10-fold molar excess of EDC and a 5- to 20-fold molar excess of NHS to the protein solution.
 - Incubate for 15 minutes at room temperature with gentle mixing.
- Conjugation with m-PEG2-Amine:

- Prepare a stock solution of m-PEG2-Amine in the Coupling Buffer.
- Add a 10- to 50-fold molar excess of m-PEG2-Amine to the activated protein solution.
- Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer.
- Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching the Reaction: Add Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for 15 minutes at room temperature.
- Purification: Remove excess m-PEG2-Amine and reaction byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
- Characterization: Analyze the conjugate using SDS-PAGE, mass spectrometry, and HPLC to determine the degree of PEGylation and purity.^{[7][11][12][13]}

Reaction with Activated Esters (NHS Esters)

m-PEG2-Amine readily reacts with N-hydroxysuccinimide (NHS) esters to form a stable amide bond.^{[9][14][15][16][17][18]} This is a highly efficient and widely used bioconjugation method. The reaction is typically carried out in a slightly alkaline buffer (pH 7.2-8.5).^{[14][16]}

Materials:

- NHS ester-activated molecule (e.g., a protein labeled with an NHS ester crosslinker)
- m-PEG2-Amine
- Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Anhydrous DMSO or DMF
- Desalting column or dialysis equipment

Procedure:

- Preparation of Reactants:
 - Dissolve the NHS ester-activated molecule in the Reaction Buffer.
 - Prepare a stock solution of m-PEG2-Amine in anhydrous DMSO or DMF.[9]
- Conjugation Reaction:
 - Add a 10- to 50-fold molar excess of the m-PEG2-Amine stock solution to the solution of the NHS ester-activated molecule. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.
 - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[9] The reaction progress can be monitored by LC-MS or TLC.[9]
- Quenching the Reaction: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.
- Purification: Purify the conjugate from excess m-PEG2-Amine and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[11][12][13]
- Characterization: Characterize the final conjugate using techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to confirm conjugation and assess purity. [7][11][12][13]

Reductive Amination with Aldehydes and Ketones

The primary amine of m-PEG2-Amine can react with aldehydes and ketones to form an intermediate imine or enamine, which is then reduced in situ to a stable secondary amine linkage.[19][20][21][22] This reaction, known as reductive amination, is a common method for forming carbon-nitrogen bonds.[19][20][21][22] A mild reducing agent, such as sodium cyanoborohydride (NaBH_3CN) or sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$), is typically used as it selectively reduces the imine in the presence of the carbonyl group.[20][21]

Materials:

- Protein with an accessible aldehyde or ketone group (these can be introduced chemically or enzymatically)

- m-PEG2-Amine
- Sodium cyanoborohydride (NaBH_3CN)
- Reaction Buffer: 100 mM HEPES, 150 mM NaCl, pH 7.0-7.5
- Quenching solution: 1 M Tris-HCl, pH 7.5
- Desalting column

Procedure:

- Protein and Reagent Preparation:
 - Dissolve the protein in the Reaction Buffer to a concentration of 1-5 mg/mL.
 - Prepare a stock solution of m-PEG2-Amine in the Reaction Buffer.
 - Prepare a fresh stock solution of NaBH_3CN in the Reaction Buffer.
- Reductive Amination Reaction:
 - Add a 20- to 100-fold molar excess of m-PEG2-Amine to the protein solution.
 - Incubate for 30 minutes at room temperature with gentle mixing.
 - Add a 20- to 50-fold molar excess of NaBH_3CN to the reaction mixture.
 - Incubate for 2-4 hours at room temperature or overnight at 4°C.
- Quenching the Reaction: Add the quenching solution to a final concentration of 50 mM to consume any remaining reducing agent.
- Purification: Remove excess reagents by dialysis or using a desalting column.
- Characterization: Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to confirm the covalent modification.[\[7\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Quantitative Data on m-PEG2-Amine Bioconjugation

The efficiency and stability of bioconjugation reactions are critical for reproducible results. The following tables summarize typical reaction conditions and expected outcomes for the key reactions of m-PEG2-Amine.

Reaction Conditions and Efficiency

Reaction Type	pH Range	Molar Excess of m-PEG2-Amine	Typical Reaction Time	Typical Yield/Efficiency	Reference(s)
EDC/NHS Coupling	7.2 - 7.5	10 - 50 fold	2 - 12 hours	40 - 70%	[6] [10] [23]
NHS Ester Coupling	7.2 - 8.5	10 - 50 fold	1 - 4 hours	> 80%	[9] [14] [16] [17]
Reductive Amination	7.0 - 7.5	20 - 100 fold	2 - 16 hours	30 - 60%	[20] [21] [24] [25]

Note: Yields are highly dependent on the specific biomolecule, reaction conditions, and purification methods.

Stability of the Formed Linkage

Linkage Type	Formed From	Stability	Reference(s)
Amide Bond	Carboxylic Acid + Amine	Highly stable under physiological conditions. [26]	[26]
Amide Bond	NHS Ester + Amine	Highly stable under physiological conditions. [26]	[26]
Secondary Amine	Aldehyde/Ketone + Amine	Stable under physiological conditions.	[19]

Applications of m-PEG2-Amine in Drug Development and Research

The unique properties of m-PEG2-Amine make it a valuable tool in various areas of biopharmaceutical research and development.

PEGylation of Proteins and Peptides

As previously mentioned, PEGylation is a primary application of m-PEG2-Amine. By conjugating m-PEG2-Amine to proteins or peptides, researchers can improve their solubility, stability, and pharmacokinetic profiles.[\[5\]](#)[\[6\]](#)

Antibody-Drug Conjugates (ADCs)

m-PEG2-Amine can be incorporated as a hydrophilic linker in the design of ADCs.[\[1\]](#)[\[3\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#) ADCs are targeted therapies that consist of a monoclonal antibody linked to a cytotoxic payload. The linker plays a crucial role in the stability and efficacy of the ADC.[\[27\]](#)[\[28\]](#)[\[29\]](#) A hydrophilic linker like m-PEG2-Amine can improve the solubility of the ADC, particularly when the payload is hydrophobic, and can influence the overall pharmacokinetic properties of the conjugate.[\[5\]](#)[\[28\]](#)

PROTACs

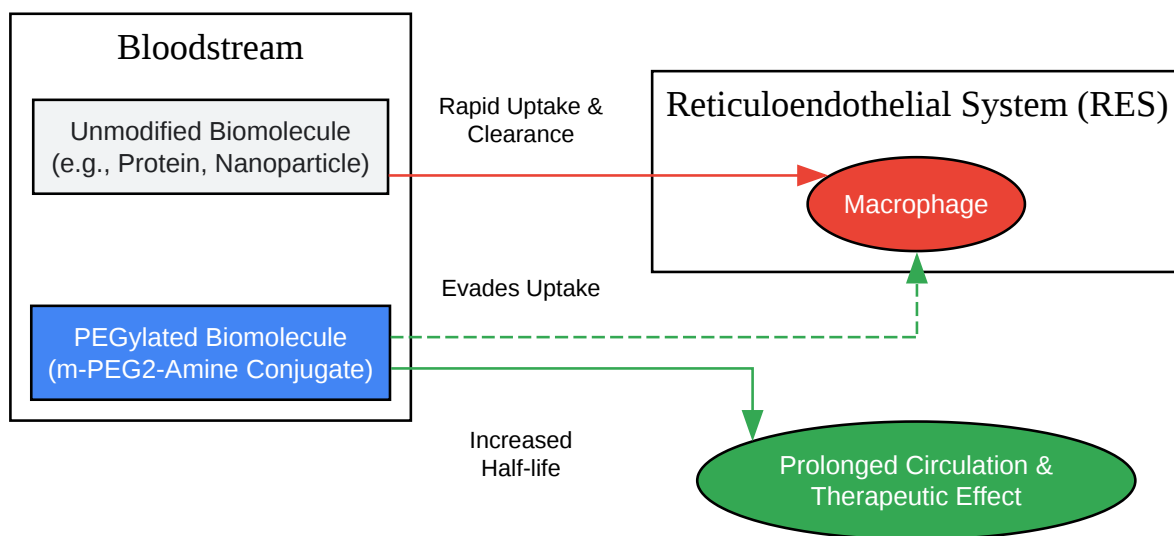
m-PEG2-Amine can also be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[\[1\]](#)[\[3\]](#) PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker in a PROTAC is a critical component that dictates the spatial orientation of the two ligands and influences the efficiency of ternary complex formation.

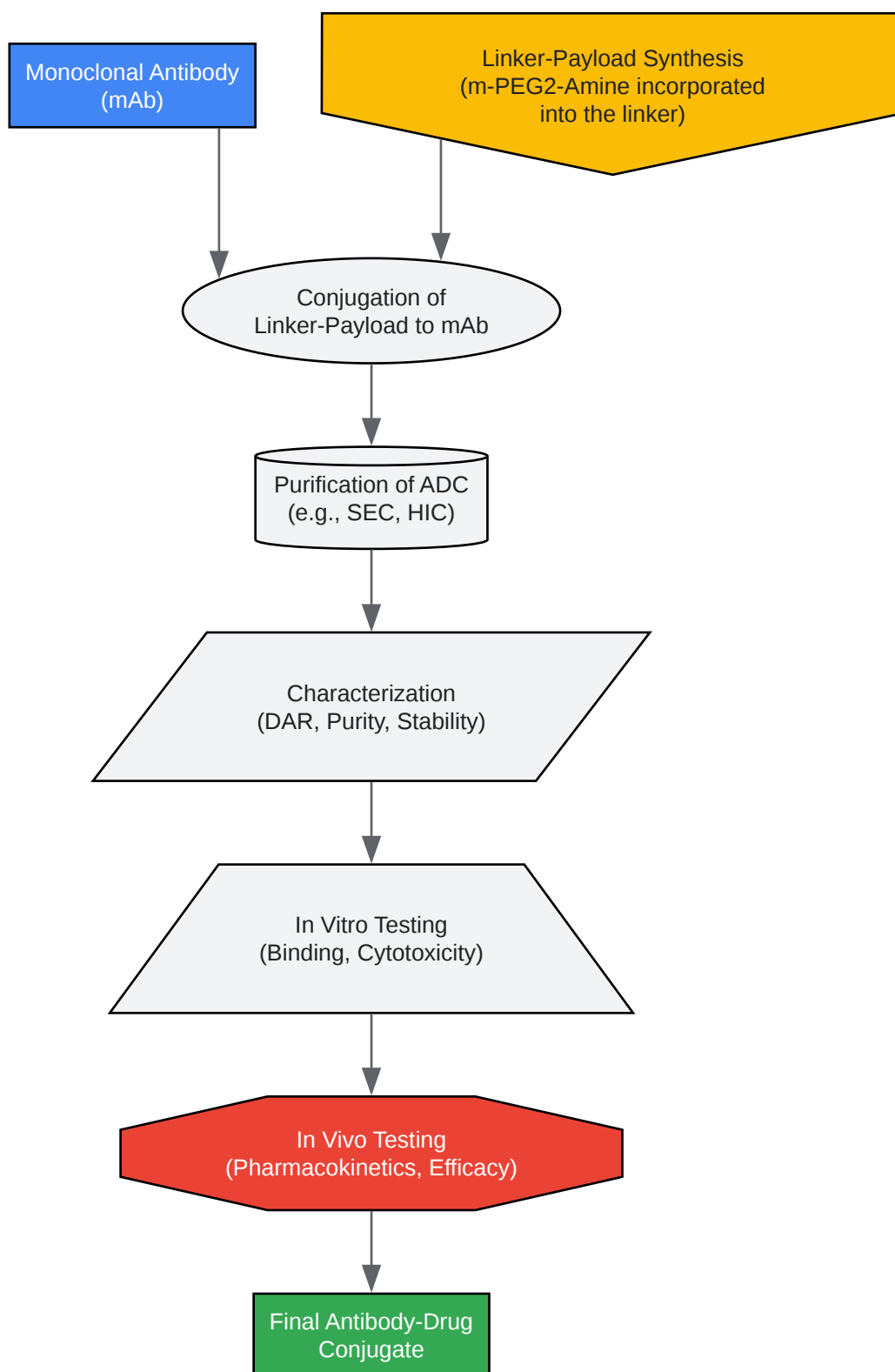
Nanoparticle Functionalization

The surface of nanoparticles can be functionalized with m-PEG2-Amine to improve their biocompatibility and circulation time.[\[5\]](#) The PEG chains create a hydrophilic shield that reduces non-specific protein adsorption and uptake by the reticuloendothelial system.[\[5\]](#)[\[7\]](#)

Visualization of Key Concepts

Signaling Pathways and Workflows





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